Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that features a thiophene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of sulfur and nitrogen atoms within its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of a thiophene derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as sulfonation and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiophene and pyrimidine rings allows it to interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share structural similarities.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil are related in structure and function.
Uniqueness
Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the combination of the thiophene and pyrimidine rings, along with the presence of the methylsulfonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H10N2O4S3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H10N2O4S3/c1-19-12(16)11-9(7-3-4-20-6-7)10-8(21-11)5-14-13(15-10)22(2,17)18/h3-6H,1-2H3 |
InChI Key |
MXPGSRAQVUMQSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CSC=C3 |
Origin of Product |
United States |
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